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DL-Vinylglycine

Cat. No.: B1579486
M. Wt: 161.22
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Description

Significance of Alpha-Vinylic Amino Acids in Enzymology

Alpha-vinylic amino acids are a class of compounds characterized by a carbon-carbon double bond directly attached to the α-carbon of an amino acid. nih.gov This structural motif is the basis for their significant role as mechanism-based enzyme inactivators, often referred to as "suicide substrates." springernature.comresearchgate.net Many of these enzymes, particularly those dependent on the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, initiate their catalytic cycle by abstracting the α-proton from their amino acid substrate. nih.gov In the case of α-vinylic amino acids, this initial step leads to the formation of a highly reactive conjugated system, which can then irreversibly react with the enzyme's active site, leading to its inactivation. nih.gov

The "vinylic trigger" is a key feature found in naturally occurring PLP-enzyme inactivators like vinylglycine. nih.gov The presence of the vinyl group can lead to the formation of a more reactive intermediate after the initial enzymatic step. nih.gov This latent reactivity has been exploited by nature and synthetic chemists alike to probe and inhibit a wide range of PLP-dependent enzymes. nih.govunl.edu These enzymes are involved in diverse metabolic pathways, including amino acid biosynthesis and degradation. nih.gov

Overview of DL-Vinylglycine's Prominence as a Research Probe

This compound, as the parent compound of the α-vinylic amino acid family, has been extensively used as a research probe to study the mechanism of numerous PLP-dependent enzymes. nih.govunl.edu Its ability to act as a suicide substrate for a variety of these enzymes has made it a valuable tool for identifying active site residues and understanding catalytic mechanisms. springernature.comresearchgate.net

One of the most well-characterized examples of this compound's utility is in the study of 1-aminocyclopropane-1-carboxylate (ACC) synthase. ebi.ac.uknih.gov This enzyme is crucial in the biosynthesis of ethylene (B1197577), a plant hormone. uga.edu L-Vinylglycine has been shown to be both a substrate and a mechanism-based inhibitor of ACC synthase. ebi.ac.uknih.gov The inactivation process involves the formation of a covalent adduct between the vinylglycine molecule and a key lysine (B10760008) residue in the enzyme's active site. ebi.ac.ukresearchgate.net

Beyond its use in studying ACC synthase, this compound has been shown to inhibit a broad spectrum of transaminases, including aspartate aminotransferase and D-amino acid transaminase. nih.govraineslab.com It also acts as a substrate for enzymes like methionine γ-lyase, which converts it to α-ketobutyrate and ammonia (B1221849). raineslab.com This dual role as both an inhibitor and a substrate for different enzymes highlights the versatility of this compound as a research probe. nih.gov

The study of this compound and its interactions with various enzymes has provided profound insights into enzyme kinetics, reaction mechanisms, and the specific roles of active site residues. Its continued use in biochemical research underscores its importance as a fundamental tool for enzymologists.

Interactive Data Table: Enzymes Affected by this compound

EnzymeOrganism/SourceEffect of this compoundReference(s)
1-Aminocyclopropane-1-carboxylate (ACC) SynthasePlantMechanism-based inhibitor and alternative substrate ebi.ac.uk, nih.gov
Aspartate AminotransferasePorcineIrreversible inhibitor nih.gov, unl.edu
D-Amino Acid TransaminaseBacterialInactivator raineslab.com
Alanine (B10760859) AminotransferaseRat HepaticInhibitor (D-isomer) nih.gov
Methionine γ-LyaseBacterialSubstrate raineslab.com
Cystathionine (B15957) γ-SynthaseIrreversibly inhibits uga.edu
Alanine RacemaseIrreversibly inhibits uga.edu
Threonine DeaminaseE. coliSuicide substrate (L-isomer) uga.edu
Cystathionine γ-LyaseRat LiverSuicide substrate (L-isomer) uga.edu

Properties

Molecular Weight

161.22

Origin of Product

United States

Stereoselective Synthetic Methodologies for Dl Vinylglycine and Its Enantiomers

Chemical Synthesis Approaches

The generation of vinylglycine, a non-proteinogenic amino acid, has been a subject of interest for synthetic chemists due to its role as a biological intermediate and a versatile chiral building block. uga.edunih.gov The primary challenges in its synthesis include the compound's instability under certain thermal and pH conditions and the potential for racemization. uga.edu

Strecker Synthesis and Modifications from Acrolein

The Strecker synthesis represents one of the earliest and most fundamental methods for producing α-amino acids. masterorganicchemistry.com Its application to the synthesis of vinylglycine begins with acrolein as the starting material. uga.edugoogle.com This classical approach yields the racemic mixture, DL-Vinylglycine. uga.edu The process involves the reaction of acrolein with an amine to form an imine, which then reacts with a cyanide source to produce a β,γ-unsaturated aminonitrile. uga.edumasterorganicchemistry.com Subsequent hydrolysis of the nitrile group affords the final amino acid. uga.edumasterorganicchemistry.com

While foundational, the conventional Strecker synthesis from acrolein is often characterized by low yields. uga.edu For instance, early reports indicated a yield of only 1.1% after purification by ion exchange chromatography. uga.edu A modified procedure developed by W. J. Greenlee, which utilized 4,4'-dimethoxybenzhydrylamine (B98210) and trimethylsilylcyanide, also resulted in a low yield of 7% for the final racemic vinylglycine. uga.edu Further modifications have been applied, such as using 2-fluoroacrolein (B76022) to produce DL-fluorovinylglycine (DL-FVGly). asm.org The racemic this compound obtained from Strecker synthesis can be resolved, for example, through enzymatic methods using baker's yeast, which can selectively process one enantiomer to yield the other, such as D-Vinylglycine, in moderate yield and enantiomeric excess. nih.govunl.eduunl.edu

Table 1: Strecker Synthesis Approaches for Vinylglycine

Starting Material Key Reagents/Method Product Reported Yield Enantiomeric Excess (ee) Reference
Acrolein Classical Strecker Synthesis This compound 1.1% Racemic uga.edu
Acrolein Modified Strecker (Greenlee) This compound 7% Racemic uga.edu
This compound Enzymatic Resolution (Baker's Yeast) D-Vinylglycine 39% 82% nih.govunl.edu

Chiral Pool-Based Syntheses

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to construct complex chiral molecules. Several amino acids and carbohydrates have served as precursors for the asymmetric synthesis of L- and D-vinylglycine.

L-Methionine is a common chiral precursor for L-vinylglycine. unl.eduunl.edu A prominent method, first reported by Rapoport and coworkers, involves the controlled oxidation of a protected L-methionine derivative to its corresponding sulfoxide (B87167). nih.govunl.eduunl.edu This intermediate then undergoes thermal elimination (pyrolysis) to yield the protected L-vinylglycine. nih.govunl.eduunl.edu This sulfoxide pyrolysis route is effective, producing L-vinylglycine in high optical purity, with reported enantiomeric excess values of 99%. unl.eduunl.edu An optimized, solvent-free pyrolysis protocol has been developed that is scalable and avoids toxic reagents. researchgate.netnih.gov

An alternative strategy starting from L-methionine is a photofragmentation approach developed by Griesbeck and coworkers. nih.govunl.eduunl.edu In this method, irradiation of N-phthaloyl methionine sulfoxide methyl ester(s) with UV light induces fragmentation to form methyl N-phthaloyl-L-vinylglycinate. nih.govunl.eduunl.edu While effective, this photochemical process encountered limitations with side reactions at higher substrate concentrations. nih.govunl.edu

The synthesis of L-vinylglycine has been achieved starting from the chiral pool sugar D-glyceraldehyde. nih.govunl.edu This approach is a notable example of "stereochemical communication," where the chirality of the starting material is transferred to a new stereocenter, after which the original chiral portion of the molecule is excised. nih.govunl.edu

The key transformation in this synthesis is the highly diastereoselective addition of a vinyl-Grignard reagent to N-benzyl-2,3-O-isopropylidene-D-glyceraldimine, an imine derived from D-glyceraldehyde. nih.govunl.edu The observed stereopreference for this addition is consistent with the Felkin-Anh model for nucleophilic attack on chiral aldehydes and imines. nih.govunl.edu The resulting product contains the newly formed chiral center with the desired stereochemistry, which is then converted through oxidative cleavage to unveil the α-carboxyl group of L-vinylglycine. nih.govunl.edu

L-Serine, another readily available chiral amino acid, serves as a valuable precursor for the synthesis of L-vinylglycine. nih.govunl.eduunl.edu A significant challenge in routes proceeding via a serine-derived aldehyde is the minimization of racemization at the α-carbon. nih.govunl.edu

A successful approach reported by Lajoie and coworkers employs the Peterson olefination. nih.govunl.edu In this method, a suitably protected L-serinal derivative is treated with a silylmethyl Grignard reagent to form a β-hydroxysilane intermediate. uga.edu Subsequent elimination to form the vinyl group was found to be effective under acidic conditions, which also conveniently removed the protecting groups to afford L-vinylglycine in high yield (74%) and with excellent enantiomeric excess (>95% ee). uga.edu Other methylenation methods, such as the Wittig reaction on a Garner's aldehyde derivative (a protected form of serinal), have also been explored but tended to result in more modest yields and optical purity. uga.eduunl.eduunl.edu

The key steps involve the protection of the amino group of the lactone, typically with an acid-labile Boc group. nih.govnih.gov The protected lactone is then opened by a phenylselenolate anion, which is generated from diphenyl diselenide and sodium borohydride. nih.gov This nucleophilic attack occurs selectively at the γ-carbon of the lactone. nih.govunl.edu The resulting γ-phenylselenyl derivative is then oxidized to the corresponding selenoxide, which undergoes a spontaneous syn-elimination upon gentle heating to install the terminal double bond. nih.govnih.govunl.edu Final deprotection under mild acidic conditions yields the L-vinylglycine trifluoroacetate (B77799) salt in high yield (72% over four steps) and with high optical purity (≥95% ee). nih.govnih.gov

Table 2: Chiral Pool-Based Syntheses of Vinylglycine Enantiomers

Starting Material Key Transformation/Method Product Reported Yield Enantiomeric Excess (ee) Reference
L-Methionine Sulfoxide Pyrolysis L-Vinylglycine High 99% nih.govunl.eduunl.edu
L-Methionine Photofragmentation L-Vinylglycine - - nih.govunl.eduunl.edu
D-Glyceraldehyde Vinyl-Grignard Addition / Stereochemical Communication L-Vinylglycine - High nih.govunl.edu
L-Serine Peterson Olefination L-Vinylglycine 74% >95% uga.eduunl.edu
L-Homoserine Lactone Organoselenium Chemistry / Selenoxide Elimination L-Vinylglycine 72% (overall) ≥95% nih.govnih.gov
From L-Serine: Methylenation Protocols and Peterson Olefination

Neber Rearrangement Routes for Racemic Vinylglycine

A notable and practical method for the synthesis of racemic this compound is through the Neber rearrangement. This approach typically utilizes readily available starting materials and common reagents. lookchem.comrsc.org A frequently cited pathway begins with but-3-enenitrile. google.comrsc.org The process involves the conversion of the nitrile to an imidate, which is then transformed into an N-chloroimidate intermediate. google.comnih.govunl.edu The subsequent rearrangement of this N-chloroimidate under basic conditions yields an azirine intermediate, which upon hydrolysis, produces racemic vinylglycine. nih.govuva.nl This three-step synthesis is recognized for its use of inexpensive and convenient reagents, making it a valuable route for obtaining the racemic mixture of this unsaturated amino acid. lookchem.comrsc.org

Palladium-Mediated Coupling Reactions for Vinylglycine Derivatives

Palladium-catalyzed cross-coupling reactions serve as a powerful tool for the synthesis of various vinylglycine derivatives, particularly α-arylglycines. frontiersin.org These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of aryl groups onto the vinylglycine scaffold. unistra.fr

One documented method involves the Heck reaction, specifically the arylation of an N-protected (S)-vinylglycine with aryl iodides. jst.go.jp In a study by Itaya et al., (S)-N-(benzyloxycarbonyl)vinylglycine was reacted with various aryl iodides in the presence of a palladium(II) acetate (B1210297) catalyst, tetrabutylammonium (B224687) chloride (Bu₄NCl), and sodium bicarbonate (NaHCO₃) in an aqueous solution. This reaction smoothly produced (S)-(E)-(2-arylvinyl)glycine derivatives with high enantiomeric purity. The research indicated that the reaction is more favorable with electron-rich aryl iodides. jst.go.jp

More recent developments include palladium-catalyzed, three-component reactions. These methods bring together glyoxylic acid, a sulfonamide, and an arylboronic acid or aryltrifluoroborate to construct α-arylglycine derivatives enantioselectively. frontiersin.orgbeilstein-journals.org A tailored catalyst system is crucial to override a fast-forming racemic background product, enabling access to enantioenriched building blocks suitable for peptide synthesis. frontiersin.org

Table 1: Palladium-Catalyzed Arylation of (S)-N-(benzyloxycarbonyl)vinylglycine This table summarizes the reaction conditions and outcomes for the synthesis of (2-arylvinyl)glycine derivatives.

Aryl Iodide SubstrateCatalyst SystemReaction ConditionsProductYield
Phenyl iodidePd(OAc)₂, Bu₄NCl, NaHCO₃H₂O, 45°C[S-(E)]-(2-Phenylvinyl)glycine derivativeGood
Tolyl iodidesPd(OAc)₂, Bu₄NCl, NaHCO₃H₂O, 45°C[S-(E)]-(2-Tolylvinyl)glycine derivativeGood
Anisyl iodidesPd(OAc)₂, Bu₄NCl, NaHCO₃H₂O, 45°C[S-(E)]-(2-Anisylvinyl)glycine derivativeGood-High
1-Naphthyl iodidePd(OAc)₂, Bu₄NCl, NaHCO₃H₂O, 45°C[S-(E)]-(2-(1-Naphthyl)vinyl)glycine derivativeGood
4-IodophenolPd(OAc)₂, Bu₄NCl, NaHCO₃H₂O, 45°C[S-(E)]-(2-(4-Hydroxyphenyl)vinyl)glycine derivativeLower
4-Nitrophenyl iodidePd(OAc)₂, Bu₄NCl, NaHCO₃H₂O, 45°CNo desired product0%

Ring-Closing Metathesis for Vinylglycine Precursor Generation

Ring-Closing Metathesis (RCM) has emerged as a key strategy for synthesizing cyclic compounds from acyclic diene precursors. wikipedia.orgrsc.org In the context of vinylglycine, RCM is not used to generate vinylglycine itself, but rather to use vinylglycine derivatives as versatile building blocks for the creation of complex heterocyclic precursors. capes.gov.br These precursors are valuable in the synthesis of molecules like azasugars and homoazasugars. researchgate.net

The process involves starting with a vinylglycine derivative, such as vinyl glycine (B1666218) methyl ester, which is then functionalized to contain two terminal alkene groups. The application of a ruthenium-based catalyst, like a Grubbs catalyst, initiates the intramolecular metathesis of the two alkene moieties. researchgate.netru.nl This reaction forms a new cyclic alkene and releases volatile ethylene (B1197577) as a byproduct. wikipedia.org The resulting unsaturated heterocyclic scaffolds, such as dihydropyrans or tetrahydropyridines, contain multiple sites for further functionalization, offering a flexible route to a diverse range of complex molecules. capes.gov.brresearchgate.net

Enzymatic Resolution and Chemoenzymatic Strategies

Enzymatic methods provide highly selective pathways for resolving racemic mixtures of vinylglycine and its derivatives, yielding optically pure L- and D-enantiomers. These strategies leverage the stereospecificity of enzymes to differentiate between the two mirror-image forms of the molecule.

Use of L-Amino Acid Oxidase for Enantiomeric Resolution

L-Amino Acid Oxidase (LAAO), a flavoenzyme, is employed for the kinetic resolution of racemic amino acids. worthington-biochem.comnih.gov This enzyme catalyzes the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids, with the concurrent production of ammonia (B1221849) and hydrogen peroxide.

When a racemic mixture of this compound is exposed to LAAO, the enzyme specifically targets and oxidizes the L-enantiomer. nih.gov Research has shown that L-vinylglycine is a substrate for LAAO from Crotalus adamanteus (Eastern diamondback rattlesnake) venom, and its processing leads to the inactivation of the enzyme. nih.gov This selective degradation of the L-isomer leaves the D-isomer untouched and optically enriched in the reaction mixture. unl.edu This method allows for the preparation of optically pure D-vinylglycine from the racemate.

Papain-Mediated Esterification for Chiral Resolution of N-Protected Derivatives

A widely documented chemoenzymatic strategy for resolving this compound involves the use of the protease papain. nih.govunl.edu This method focuses on the enantioselective esterification of N-protected vinylglycine derivatives, such as the N-tert-butoxycarbonyl (N-Boc) or N-benzyloxycarbonyl (N-Cbz) derivatives. lookchem.comuga.edu

The resolution is typically performed in a biphasic system, where the racemic N-protected vinylglycine is subjected to papain-catalyzed esterification in the presence of an alcohol. rsc.orgnih.govunl.edu The enzyme selectively catalyzes the esterification of the L-enantiomer, converting it into an ester. uva.nl The D-enantiomer remains as the unreacted acid. The difference in chemical properties between the resulting L-ester and the D-acid allows for their separation. To improve the enantiomeric excess of the D-enantiomer, the process can be repeated in multiple cycles. nih.govunl.edu

Table 2: Enzymatic Resolution Strategies for Vinylglycine and its Derivatives This table outlines the key features of different enzymatic resolution methods.

MethodEnzymeSubstratePrinciple of ResolutionProduct(s)
Oxidative DeaminationL-Amino Acid Oxidase (LAAO)This compoundSelective oxidation of the L-enantiomer to the corresponding α-keto acid.D-Vinylglycine and α-keto-3-butenoic acid.
Enantioselective EsterificationPapainN-protected this compound (e.g., N-Boc)Selective esterification of the L-enantiomer.L-Vinylglycine ester and D-Vinylglycine (acid form).
Enantioselective DeacetylationAcylaseN-Acyl-DL-methoxyvinylglycine (MVG)Selective deacetylation of the N-acyl-L-amide.L-methoxyvinylglycine and N-Acyl-D-methoxyvinylglycine.

Acylase-Mediated Resolution of Vinylglycine Derivatives

Acylase enzymes are another important class of biocatalysts used for the chiral resolution of amino acids. acs.org Their application has been specifically reported for derivatives of vinylglycine, such as methoxyvinylglycine (MVG). unl.edu

The strategy involves the use of an N-acylase to resolve racemic mixtures of N-acyl-DL-methoxyvinylglycine. The enzyme selectively hydrolyzes the acyl group from the L-enantiomer, a process known as selective deacetylation. nih.govunl.edu This enzymatic action yields the free L-amino acid (L-methoxyvinylglycine) and the unreacted N-acyl-D-amino acid (N-acyl-D-methoxyvinylglycine). unl.edu As with other resolution methods, the resulting products have different chemical properties, which facilitates their separation and allows for the isolation of both enantiomers. This technique has been applied to both the Z- and E-isomers of MVG. nih.govunl.edu

Enzymatic Interactions and Mechanism Based Inactivation by Dl Vinylglycine

General Principles of Pyridoxal (B1214274) Phosphate (B84403) (PLP) Enzyme Interaction

Pyridoxal phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a wide range of metabolic reactions involving amino acids. unipr.it PLP-dependent enzymes catalyze diverse transformations, including transamination, decarboxylation, racemization, and elimination or replacement reactions at the β- and γ-carbons of amino acid substrates. unipr.itlibretexts.org The catalytic prowess of PLP stems from its ability to form a Schiff base (internal aldimine) with the ε-amino group of a specific lysine (B10760008) residue in the enzyme's active site. libretexts.orgnih.gov

Upon substrate binding, a transimination reaction occurs, where the amino group of the substrate displaces the enzyme's lysine, forming a new Schiff base (external aldimine) between the substrate and PLP. libretexts.org This covalent linkage is central to all PLP-catalyzed reactions. The electron-withdrawing nature of the protonated pyridine (B92270) ring of PLP facilitates the cleavage of one of the three bonds around the α-carbon of the amino acid substrate. unipr.it The specific bond broken is determined by the precise orientation of the substrate-cofactor complex within the active site, a concept known as Dunathan's hypothesis. unipr.it

Concept of Suicide Substrates and Mechanism-Based Inactivators

Suicide substrates, also known as mechanism-based inactivators, are a class of enzyme inhibitors that are themselves unreactive but are transformed by the target enzyme's own catalytic mechanism into a highly reactive species. d-nb.infowikipedia.org This reactive intermediate then forms a covalent bond with a functional group in the active site, leading to irreversible inactivation of the enzyme. wikipedia.orgacs.org

These inactivators are designed to be structurally similar to the enzyme's natural substrate, ensuring they are recognized and processed by the active site. acs.org The key feature of a suicide substrate is the presence of a latent functional group that, upon catalytic conversion, becomes a potent electrophile or radical. d-nb.info This strategy offers a high degree of specificity because the inhibitor is only activated by its target enzyme, minimizing off-target effects. wikipedia.orgacs.org The term "suicide inhibition" reflects the fact that the enzyme essentially participates in its own demise. d-nb.infowikipedia.org

Covalent Modification of Enzyme Active Sites

Covalent modification is a fundamental mechanism for regulating enzyme activity and for enzyme inhibition. libretexts.orgnumberanalytics.com In the context of inhibition, covalent modification involves the formation of a stable, covalent bond between an inhibitor and an enzyme, typically within the active site. khanacademy.orgnih.gov This type of inhibition is often irreversible.

Mechanism-based inactivators, such as DL-vinylglycine, operate through this principle. The enzyme processes the inhibitor, inadvertently generating a reactive intermediate that then covalently modifies a crucial amino acid residue in the active site. nih.govresearchgate.net This modification can block substrate access, disrupt the catalytic machinery, or alter the conformation of the active site, thereby permanently disabling the enzyme. numberanalytics.com The specificity of this process is a significant advantage in the development of targeted therapeutic agents. nih.gov

Specific PLP-Dependent Enzymes Inactivated or Processed by this compound

1-Aminocyclopropane-1-carboxylate (ACC) Synthase

1-Aminocyclopropane-1-carboxylate (ACC) synthase is a key pyridoxal phosphate (PLP)-dependent enzyme in the biosynthesis of ethylene (B1197577), a plant hormone that regulates various aspects of growth, development, and senescence. pnas.org It catalyzes the conversion of S-adenosyl-L-methionine (AdoMet) to ACC. pnas.org L-Vinylglycine has been identified as a potent mechanism-based inhibitor of ACC synthase. nih.govebi.ac.uk

The inactivation of ACC synthase by L-vinylglycine proceeds through a sophisticated mechanism involving enzyme-catalyzed azaallylic isomerization followed by a Michael addition. nih.gov The process begins with the formation of an external aldimine between L-vinylglycine and the PLP cofactor in the enzyme's active site. researchgate.net The enzyme then abstracts a proton from the α-carbon of vinylglycine, which is a normal step in catalysis. nih.gov

This is followed by protonation at the C-4' position of the cofactor, leading to the formation of an α,β-unsaturated iminium ion. nih.gov This intermediate acts as a Michael acceptor. A nucleophilic residue within the active site, specifically the ε-amino group of a lysine residue (Lys273 in apple ACC synthase), then attacks the γ-carbon of the vinylglycine moiety. nih.govnih.gov This Michael addition results in the formation of a stable, covalent adduct between the inhibitor and the enzyme, leading to irreversible inactivation. nih.govnih.govresearchgate.net The crystal structure of the inactivated enzyme confirms this covalent linkage. researchgate.netnih.gov

Interestingly, L-vinylglycine does not solely act as an inactivator of ACC synthase. It also serves as an alternative substrate. nih.govebi.ac.uk The enzyme can process L-vinylglycine, leading to the formation of α-ketobutyrate and ammonia (B1221849). nih.gov This catalytic turnover occurs significantly more frequently than the inactivation event. The partitioning ratio, which is the ratio of catalytic turnover to inactivation, for L-vinylglycine with ACC synthase is approximately 500:1. nih.govebi.ac.uknih.gov This means that for every 500 molecules of L-vinylglycine that are converted to product, one molecule inactivates the enzyme. nih.govnih.gov

The catalytic pathway involves a quinonoid intermediate, which then rearranges to a 2-aminocrotonate aldimine before yielding the final products. nih.gov The dual role of L-vinylglycine as both a substrate and a mechanism-based inhibitor highlights the intricate balance between catalysis and inactivation in its interaction with ACC synthase. nih.govebi.ac.uk

Structural Basis of ACC Synthase-L-Vinylglycine Adduct Formation

L-Vinylglycine (L-VG) serves as both a substrate and a mechanism-based inhibitor for the pyridoxal 5'-phosphate (PLP) dependent enzyme 1-aminocyclopropane-1-carboxylate (ACC) synthase. ebi.ac.uk The inactivation mechanism involves the formation of a stable, covalent adduct between the inhibitor and the enzyme. Crystallographic studies have provided a detailed view of this interaction at the atomic level. ebi.ac.uknih.gov

The crystal structure of ACC synthase inactivated by L-vinylglycine, determined at 2.25 Å resolution, reveals that the active site lysine residue, Lys273, forms a covalent bond with the γ-carbon of the L-vinylglycine molecule. ebi.ac.uknih.gov This observation confirms one of the proposed mechanisms for inactivation, which involves a Michael addition reaction. ebi.ac.uknih.gov The process is initiated by the binding of L-VG to the PLP cofactor, followed by the abstraction of the Cα-proton by the ε-amino group of Lys273. uga.edu This leads to the formation of a vinylglycine ketimine intermediate. uga.edu Subsequently, the same ε-amino group of Lys273 acts as a nucleophile, attacking the γ-carbon of the inhibitor. nih.govuga.edu This nucleophilic attack results in the formation of the irreversible Michael adduct, which constitutes the inactivated form of the enzyme. uga.eduresearchgate.net While the attack at the γ-carbon is identified as the major site, nucleophilic attack at the β-carbon has also been proposed as a possibility. uga.edu

The ratio of catalytic turnover (conversion to α-ketobutyrate and ammonia) to inactivation for L-VG with ACC synthase is approximately 500 to 1, indicating that while inactivation is a significant event, the molecule primarily acts as an alternative substrate. ebi.ac.ukuga.edu

L-Amino Acid Oxidase (LAAO)

This compound interacts with the flavoenzyme L-amino acid oxidase (LAAO) from Crotalus adamanteus venom, acting as both a substrate and an inactivator. researchgate.netnih.gov

Vinylglycine is rapidly oxidized by L-amino acid oxidase. researchgate.netnih.gov However, during this catalytic process, the enzyme undergoes time-dependent, irreversible inactivation, classifying vinylglycine as a suicide substrate for LAAO. nih.govworthington-biochem.com The inactivation is a relatively infrequent event in the catalytic cycle. Studies have shown that the loss of enzymatic activity occurs approximately once for every 20,000 turnovers of the vinylglycine substrate. researchgate.netnih.gov This indicates a partition ratio where the vast majority of substrate molecules are processed into product rather than leading to inactivation. The oxidation of L-amino acids by LAAO follows Michaelis-Menten kinetics. nih.govresearchgate.net

The irreversible inactivation of L-amino acid oxidase by vinylglycine is believed to result from the covalent modification of an amino acid residue within the enzyme's active site. researchgate.netnih.gov Evidence suggests that the flavin adenine (B156593) dinucleotide (FAD) coenzyme is not the site of this modification. researchgate.netnih.gov This points to a mechanism where a reactive intermediate, generated from vinylglycine during catalysis, covalently attaches to a nearby nucleophilic residue in the active site, leading to the loss of enzymatic function. researchgate.netnih.gov

Oxidation and Inactivation Kinetics

D-Amino Acid Oxidase (DAAO)

In contrast to its effect on L-amino acid oxidase, vinylglycine does not act as a suicide substrate for D-amino acid oxidase (DAAO) from pig kidney. nih.gov Although DAAO, a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, can rapidly oxidize vinylglycine, it is not inactivated during this process under assay conditions. researchgate.netnih.govwikipedia.org

This specificity highlights the complementary nature of vinylglycine and another substrate analog, propargylglycine (B1618536). While vinylglycine specifically inactivates L-amino acid oxidase, D-propargylglycine acts as a suicide substrate for D-amino acid oxidase. nih.govd-nb.info This makes vinylglycine and propargylglycine complementary inactivators for L- and D-amino acid oxidases, respectively. nih.gov

Kynurenine (B1673888) Aminotransferase from Yeast

Kynurenine aminotransferase from the yeast Hansenula schneggii is another enzyme that interacts with L-vinylglycine, which acts as a suicide inactivator. jst.go.jptandfonline.com

Yeast kynurenine aminotransferase catalyzes the deamination of L-vinylglycine, converting it to α-ketobutyrate and ammonia. jst.go.jpoup.comtandfonline.com The maximum rate for this deamination reaction is 0.17 μmol/mg/min at 25°C and pH 8.0, which is about 1% of the enzyme's transamination rate with its natural substrates, L-kynurenine and α-ketoglutarate. jst.go.jptandfonline.com

Concurrently with this catalytic deamination, the enzyme undergoes irreversible, time-dependent inactivation that follows pseudo-first-order kinetics. jst.go.jptandfonline.com The Michaelis constant (Km) for L-vinylglycine in the inactivation process is essentially the same as that for the deamination reaction, suggesting both processes proceed through a common intermediate complex. jst.go.jptandfonline.com The apoenzyme, lacking the pyridoxal-P-cofactor, is incapable of catalyzing the deamination or being inactivated by L-vinylglycine. jst.go.jptandfonline.com

Furthermore, in the presence of alkanethiols such as methanethiol, the enzyme can catalyze a γ-addition reaction with L-vinylglycine. jst.go.jptandfonline.com This reaction produces the corresponding S-substituted homocysteines. jst.go.jptandfonline.com The specific activity for this γ-addition is approximately 5% of the primary transamination activity. tandfonline.com

Data Tables

Table 1: Enzymatic Reactions of L-Vinylglycine

Enzyme Organism/Source Reaction Type(s) Products Kinetic Parameters/Notes
ACC Synthase Fruit Deamination & Inactivation α-Ketobutyrate, Ammonia, Covalent Adduct Ratio of catalysis to inactivation is 500:1. ebi.ac.uk Inactivation via Michael addition to Lys273. ebi.ac.uknih.gov
L-Amino Acid Oxidase Crotalus adamanteus (venom) Oxidation & Inactivation α-Keto Acid, Ammonia, H₂O₂ Suicide substrate. worthington-biochem.com Inactivation occurs once per 20,000 turnovers. nih.gov
D-Amino Acid Oxidase Pig Kidney Oxidation α-Keto Acid, Ammonia, H₂O₂ Substrate, but not an inactivator. nih.gov
Kynurenine Aminotransferase Hansenula schneggii (yeast) Deamination, γ-Addition, Inactivation α-Ketobutyrate, Ammonia, S-substituted Homocysteines Max deamination rate: 0.17 μmol/mg/min. tandfonline.com Suicide inactivator. jst.go.jp

Compound Names

Suicidal Inactivation Mechanism and Intermediary Complex Formation

This compound is recognized as a mechanism-based inactivator, often termed a "suicide substrate," for several pyridoxal 5'-phosphate (PLP)-dependent enzymes. nih.gov This type of inhibition is characterized by the enzyme's own catalytic mechanism converting the inhibitor into a reactive species that subsequently inactivates the enzyme, often through covalent modification. nih.gov The process begins with the chemically unreactive substrate analog binding to the enzyme's active site. nih.gov The enzyme's catalytic action then transforms this analog into a highly reactive molecule, leading to the enzyme's self-inactivation. nih.gov

For many PLP-dependent enzymes, the initial step of their catalytic cycle involves the removal of the α-proton from the amino acid substrate. unl.edunih.gov When vinylglycine enters the active site, this deprotonation results in the conjugation of the vinyl group's double bond with the extended π-system of the PLP cofactor. unl.edunih.gov This creates a more reactive intermediate. nih.gov In the case of 1-aminocyclopropane-1-carboxylate (ACC) synthase, L-vinylglycine (L-VG) acts as both a substrate and a mechanism-based inhibitor. ebi.ac.uknih.gov The catalytic process involves a quinonoid intermediate, which has a characteristic absorbance maximum. nih.gov This intermediate can then rearrange to form products or, in a less frequent event, lead to the inactivation of the enzyme. nih.gov For ACC synthase, the ratio of catalytic turnover to inactivation is approximately 500 to 1. ebi.ac.uknih.gov The inactivated enzyme forms a covalent adduct with L-VG. ebi.ac.uk

The inactivation of alanine (B10760859) racemase by halovinylglycines provides another example of this mechanism. The process involves the enzyme-catalyzed elimination of a halide to form a reactive allenic intermediate. csic.es This intermediate then partitions between reversible and irreversible covalent adducts, ultimately leading to the enzyme's inactivation. csic.es Spectroscopic studies during the inactivation of alanine racemase with D-chlorovinylglycine revealed the rapid formation of an intermediate with an intense long-wavelength absorption, indicative of extended conjugation with the PLP cofactor. csic.es This transient complex's slow disappearance corresponds to the rate of the secondary inactivation event. csic.es

L-Methionine Gamma-Lyase

L-methionine γ-lyase (MGL) from Pseudomonas putida is a PLP-dependent enzyme with multicatalytic functions. uniprot.org Its primary role is the α,γ-elimination of L-methionine to produce methanethiol, 2-oxobutanoate (B1229078), and ammonia. uniprot.org However, the enzyme also demonstrates activity with a variety of other substrates, including this compound. uniprot.org MGL catalyzes both deamination and γ-addition reactions of L-vinylglycine. uniprot.orgacs.org This indicates the enzyme's ability to interact with the vinyl group of the amino acid, leading to its conversion. uniprot.org The interaction of L-vinylglycine with MGL is part of the enzyme's broad substrate specificity, which also includes γ-replacement reactions of L-methionine and its derivatives, as well as α,β-elimination and β-replacement reactions of other amino acids. uniprot.org

Tryptophan Synthase of Escherichia coli

The β-subunit of tryptophan synthase (TrpB) from Escherichia coli is a well-studied PLP-dependent enzyme that typically catalyzes the synthesis of L-tryptophan from L-serine and indole. acs.orgresearchgate.net L-Vinylglycine can also serve as a substrate for this enzyme. nih.govunl.edu

Tryptophan synthase is known to catalyze β-replacement reactions. researchgate.net While its native function involves the replacement of the hydroxyl group of serine with indole, the enzyme can also interact with other nucleophiles. acs.org The interaction with L-vinylglycine involves the formation of an electrophilic aminoacrylate intermediate. researchgate.net The enzyme can catalyze the conversion of β,γ-unsaturated amino acids to saturated α-keto acids. capes.gov.br

The catalytic mechanism of tryptophan synthase involves the formation of key intermediates. researchgate.net Upon reaction with substrates, quinonoid intermediates are formed, which are crucial for the catalytic process. researchgate.net In the context of vinylglycine, the formation of an α,β-unsaturated imine intermediate is a key step. nih.gov This intermediate is a Michael acceptor, which can then be attacked by a nucleophile. nih.gov The stabilization of these electrophilic intermediates is important for the enzyme's catalytic efficiency. researchgate.net

Beta-Replacement and Gamma-Addition Reactions

Threonine Synthase of Escherichia coli

Threonine synthase (TS) from Escherichia coli is the final enzyme in the threonine biosynthetic pathway, catalyzing the conversion of L-homoserine phosphate to L-threonine. nih.govrhea-db.orguniprot.org this compound is also a substrate for this enzyme. nih.govacs.org The enzyme rapidly converts vinylglycine to threonine, which suggests that the pyridoxal p-quinonoid of vinylglycine is an intermediate in the normal reaction catalyzed by threonine synthase. uniprot.orgacs.org The interaction of this compound with threonine synthase leads to the formation of threonine. acs.org

Aspartate Aminotransferase

This compound acts as an inhibitor of aspartate aminotransferase. unl.eduthebiogrid.org In in vitro studies using rat hepatocytes, vinylglycine was found to be an inhibitor of both aspartate aminotransferase and alanine aminotransferase. nih.govnih.govresearchgate.net However, its effectiveness was significantly lower in intact cells compared to in vitro assays, where it was almost equally effective against both enzymes. nih.govnih.govresearchgate.net This suggests that while this compound has the chemical potential to inhibit aspartate aminotransferase, its utility in cellular systems may be limited. researchgate.net

Alanine Racemase

This compound and its halogenated derivatives, such as 3-chloro- and 3-fluorovinylglycine, are recognized as potent mechanism-based inactivators of Alanine Racemase (Alr). nih.govtandfonline.com This pyridoxal 5'-phosphate (PLP)-dependent enzyme is crucial for bacteria as it catalyzes the racemization of L-alanine to D-alanine, an essential component for the synthesis of the peptidoglycan layer of the bacterial cell wall. tandfonline.comnih.govtandfonline.com The absence of a human homolog makes Alanine Racemase an attractive target for antibacterial agents. tandfonline.comnih.gov

The inactivation of Alanine Racemase from Escherichia coli B by these vinylglycine analogs is irreversible and follows the characteristics of mechanism-based or "suicide" inhibition. nih.govcsic.es The process begins with the inhibitor interacting with the PLP cofactor in the enzyme's active site. csic.es The enzyme then catalyzes a halide elimination from the inhibitor, which generates a highly reactive allenic intermediate. nih.gov This intermediate is the key to inactivation; it partitions between two pathways. In one pathway, it forms a reversible covalent adduct, while in the other, it leads to a lethal event involving the irreversible alkylation of a specific tyrosine residue within the active site sequence -Val-Gly-Tyr-Gly-Gly-Arg-. nih.gov

Research has shown this inactivation to be remarkably efficient. For every lethal inactivation event of E. coli Alanine Racemase by 3-halovinylglycines, only about 2.2 nonlethal turnovers occur. nih.gov This is significantly more efficient than other inhibitors like fluoroalanine, which has a partition ratio of 800 turnovers per inactivation event. nih.gov The inactivation process involves the formation of a transient complex with a distinct spectral signature (λmax = 516 nm), which can decay to regenerate the free enzyme, and a separate, irreversible covalent modification that permanently inactivates the enzyme. nih.gov The D-isomers of these inhibitors, particularly D-chlorovinylglycine, are generally more reactive than their L-counterparts. nih.govcsic.es

Interactive Table: Kinetic Data for Alanine Racemase Inactivation Below are the kinetic constants for the inhibition of E. coli B Alanine Racemase by halovinylglycine derivatives.

CompoundSecond-Order Rate Constant (k_i) (M⁻¹ s⁻¹)Partition Ratio (Turnovers/Inactivation)
D-Chlorovinylglycine122 ± 14 nih.gov2.2 ± 0.2 nih.gov
L-Chlorovinylglycine3.2 csic.esNot Specified
D-Fluoroalanine93 nih.gov~800 nih.gov

Biochemical Consequences of Enzyme Inactivation

Perturbation of Metabolic Pathways

The primary and most significant biochemical consequence of Alanine Racemase inactivation by this compound and its analogs is the disruption of bacterial cell wall biosynthesis. tandfonline.comcsic.es Bacteria, both Gram-positive and Gram-negative, require D-alanine as a fundamental building block for the pentapeptide cross-bridges in their peptidoglycan cell walls. tandfonline.com Alanine Racemase provides the sole source of this essential D-alanine by converting it from the readily available L-alanine. tandfonline.comtandfonline.com

By irreversibly inhibiting Alanine Racemase, vinylglycine effectively halts the production of D-alanine. tandfonline.comijpsr.com This depletion of the D-alanine pool directly obstructs the synthesis of new peptidoglycan. The consequence for the bacterium is a compromised cell wall that cannot maintain its structural integrity, especially during growth and division, ultimately leading to cell lysis and death. This targeted disruption makes inhibitors of Alanine Racemase, like vinylglycine derivatives, effective antibacterial agents. tandfonline.com Because this compound can inhibit a broad spectrum of PLP-dependent enzymes, its use can perturb other pathways, such as amino acid metabolism, but its most critical impact in a bacterial context is on the cell wall metabolic pathway. nih.govunl.edu

Role in Enzyme Mechanism Elucidation

Mechanism-based inactivators like this compound are invaluable tools for elucidating the catalytic mechanisms of the enzymes they target. nih.govunl.edu By acting as a "suicide substrate," vinylglycine undergoes initial processing steps that are identical to the enzyme's natural substrate. nih.gov However, this processing generates a reactive intermediate that covalently binds to the enzyme, leading to irreversible inactivation. nih.govnih.gov Studying this process provides a molecular snapshot of the enzyme in action.

The inactivation of PLP-dependent enzymes by vinylglycine has provided critical insights in several ways:

Identification of Active Site Residues: The stable covalent adduct formed between the vinylglycine-derived intermediate and the enzyme can be isolated and analyzed. For instance, the inactivation of Alanine Racemase by 3-halovinylglycines led to the identification of a specific tyrosine residue as a key nucleophile in the active site. nih.gov Similarly, the inactivation of 1-aminocyclopropane-1-carboxylate (ACC) synthase by L-vinylglycine revealed that the inhibitor's γ-carbon forms a covalent bond with the ε-amino group of a specific lysine residue (Lys273). nih.govebi.ac.uk

Confirmation of Catalytic Intermediates: The mechanism of inactivation often points to the existence of specific, transient intermediates in the normal catalytic cycle. The formation of an allenic intermediate from halovinylglycine by Alanine Racemase supports the enzyme's ability to facilitate elimination reactions. nih.gov In other PLP enzymes, the inactivation proceeds through a vinylglycine ketimine intermediate, confirming this as a key species in the catalytic pathway that can be targeted for inhibition. nih.govebi.ac.ukwisc.edu

Understanding Enzyme Stereochemistry and Specificity: The differential reactivity of D- and L-isomers of vinylglycine and its analogs with enzymes like Alanine Racemase helps to map the three-dimensional architecture and stereochemical preferences of the active site. csic.es

In essence, vinylglycine allows researchers to "trap" the enzyme during a specific catalytic step, providing direct evidence of the chemical transformations it performs and the amino acid residues involved. nih.govnih.gov

Metabolic and Biosynthetic Pathways Involving Dl Vinylglycine

DL-Vinylglycine as a Mechanistic Intermediate in Amino Acid Metabolism

L-Vinylglycine is recognized as a key mechanistic intermediate in the active sites of several PLP-dependent enzymes involved in amino acid transformations. The presence of a double bond adjacent to the α-carbon allows for the formation of a conjugated system upon deprotonation, creating a reactive intermediate that is central to the catalytic mechanism of these enzymes.

Cystathionine (B15957) γ-synthase (CGS) is a crucial enzyme in the methionine biosynthesis pathway in bacteria and plants. It catalyzes a γ-replacement reaction, typically condensing an activated homoserine derivative (like O-succinyl-L-homoserine or O-phospho-L-homoserine) with cysteine to form cystathionine. Mechanistic studies have shown that L-vinylglycine is generated as a key intermediate within the enzyme's active site. The reaction proceeds through the formation of a vinylglycine ketimine intermediate. This intermediate is also observed in the biosynthesis of specialized metabolites. escholarship.org Specifically, the enzyme catalyzes the elimination of the γ-substituent from the homoserine substrate, leading to the formation of an enzyme-bound vinylglycine intermediate. This vinylglycine-PLP complex is a critical branching point; it can either undergo hydrolysis to form α-ketobutyrate and ammonia (B1221849) or react with a nucleophile like cysteine to complete the γ-replacement reaction and form cystathionine. Studies on cystathionine γ-synthase from Salmonella typhimurium have substantiated that the stabilized vinylglycine-PLP α-carbanion is the key species that partitions between these two outcomes. nih.gov

The vinylglycine ketimine intermediate is a common feature for the vinylglycine ketimine (VGK) subfamily of PLP-dependent enzymes, which includes not only synthases that produce γ-substituted amino acids but also lyases that break them down. nih.gov

Threonine synthase (TS) catalyzes the final step in threonine biosynthesis, converting O-phospho-L-homoserine (OPHS) into L-threonine. This complex reaction involves the elimination of the γ-phosphate group followed by the addition of a hydroxyl group from water at the Cβ position. L-vinylglycine has been identified as an intermediate in this catalytic process. The enzyme is capable of rapidly converting vinylglycine to threonine, which serves as proof that the pyridoxal (B1214274) p-quinonoid of vinylglycine is an intermediate in the threonine synthase reaction. nih.govlookchem.com

The mechanism involves several steps. First, a Schiff base is formed between the substrate (OPHS) and the PLP cofactor. Abstraction of the Cα proton is followed by the elimination of the β-hydrogen and the γ-phosphate group, which results in the formation of a vinylglycine ketimine intermediate. biorxiv.org This intermediate is then hydrated at the Cβ position and subsequently reprotonated to form the final product, L-threonine, before being released from the enzyme. biorxiv.org

Formation in Cystathionine Gamma-Synthase Reactions

This compound as a Precursor for Essential Amino Acid Biosynthesis

While often an intermediate, vinylglycine can also serve as a starting substrate or precursor for the biosynthesis of essential amino acids, particularly in engineered or auxotrophic microbial strains. This versatility makes it a valuable compound in metabolic engineering and synthetic biology.

In specific auxotrophic strains of Escherichia coli that are unable to produce the intermediate α-ketobutyrate from threonine, vinylglycine can be used as a nutrient substitute for isoleucine. nih.govbiorxiv.org These strains can utilize vinylglycine to bypass the blocked step. The enzyme tryptophan synthase, encoded by the trpB gene, is thought to be responsible for converting vinylglycine to α-ketobutyrate, which is a direct precursor in the isoleucine biosynthesis pathway. nih.govbiorxiv.org This demonstrates a non-native pathway where an existing enzyme is repurposed to channel vinylglycine into essential metabolism.

Similarly, vinylglycine can function as a precursor for methionine biosynthesis. In E. coli strains with a deleted metA gene, which renders them unable to produce O-succinyl-homoserine, vinylglycine can substitute for this natural substrate. nih.govbiorxiv.org The enzyme cystathionine γ-synthase (encoded by the metB gene) can utilize vinylglycine as an electrophilic substrate, condensing it with cysteine to form cystathionine. nih.govbiorxiv.org Cystathionine is then converted through subsequent steps into homocysteine and finally methionine. This metabolic "metathesis" showcases how a non-canonical amino acid can be integrated into a primary metabolic pathway to sustain growth. nih.gov

Isoleucine Biosynthesis Pathways

Non-Canonical Metabolic Roles and Synthetic Biology Applications

The unique reactivity of the vinyl group makes this compound a valuable molecule for applications beyond primary metabolism, particularly in biocatalysis and synthetic biology.

The vinylglycine ketimine (VGK) intermediate is central to a growing class of secondary metabolic enzymes that synthesize a wide array of γ-substituted non-canonical amino acids (ncAAs). nih.gov Researchers are actively exploring these enzymes for their biocatalytic potential. For instance, the PLP-dependent enzyme CndF, involved in the biosynthesis of the natural product citrinadin, performs a γ-elimination of a homoserine derivative to generate a vinylglycine ketimine. nih.govresearchgate.netchemrxiv.org This intermediate then undergoes a nucleophilic attack to form a new C-C bond, a powerful transformation for creating novel amino acids. nih.govresearchgate.netchemrxiv.org Such enzymes are attractive biocatalysts due to their ability to be engineered and their promiscuity towards different substrates, allowing for the synthesis of various substituted L-pipecolates and other ncAAs. nih.govresearchgate.netchemrxiv.org

This establishes vinylglycine as a simple, reactive, and versatile metabolite for synthetic biology. biorxiv.org Its ability to be generated in situ and then channeled into different pathways opens up possibilities for designing novel biosynthetic routes. biorxiv.orgnih.govbiorxiv.org Furthermore, vinylglycine itself can be incorporated into polypeptides using cell-free synthesis systems, contributing to the creation of peptides with novel structures and functions, such as methyllanthionine-containing cyclic peptides. frontiersin.org Its role as an irreversible inhibitor of various enzymes, including 1-aminocyclopropane-1-carboxylate (ACC) synthase, further highlights its diverse biochemical activities. nih.govuga.edunih.gov

Data Tables

Table 1: Enzymes Interacting with this compound

EnzymeGene (Organism)Role of VinylglycinePathwayOutcome
Cystathionine γ-Synthase (CGS) metB (E. coli, S. typhimurium)Intermediate / SubstrateMethionine BiosynthesisForms a vinylglycine-PLP intermediate; reacts with cysteine to form cystathionine or can be used as a direct precursor in auxotrophs. nih.govnih.govbiorxiv.org
Threonine Synthase (TS) thrC (E. coli)IntermediateThreonine BiosynthesisForms a vinylglycine ketimine intermediate which is hydrated to produce L-threonine. nih.govbiorxiv.org
Tryptophan Synthase trpB (E. coli)SubstrateIsoleucine Biosynthesis (non-native)Converts vinylglycine to α-ketobutyrate in isoleucine auxotrophs. nih.govbiorxiv.org
1-Aminocyclopropane-1-carboxylate (ACC) Synthase (Plants)Alternative Substrate / InhibitorEthylene (B1197577) BiosynthesisUndergoes deamination to α-ketobutyrate and ammonia; also acts as a mechanism-based inhibitor. uga.edunih.gov
CndF (Aspergillus)IntermediateNon-canonical Amino Acid BiosynthesisGenerates a vinylglycine ketimine for subsequent C-C bond formation. nih.govresearchgate.net

Engineered Metabolic Pathways for Vinylglycine Production

Metabolic engineering provides powerful tools to construct novel biosynthetic routes for the production of valuable non-proteinogenic amino acids like this compound. ebsco.com Researchers have successfully designed and implemented artificial pathways in microbial systems, and developed chemical-catalytic methods that function under biocompatible conditions to generate vinylglycine.

One prominent engineered approach involves implanting a foreign chemical reaction, alkene metathesis, into a biological context. biorxiv.org This strategy was demonstrated by generating vinylglycine from a precursor, 5-allyloxy-2-amino-pent-3-enoate (APE), using a standard Hoveyda-Grubbs catalyst for ring-closing metathesis. biorxiv.orgresearchgate.net The reaction was optimized to function in biocompatible solvent mixtures, such as acetone/water, to ensure the vinylglycine produced could be utilized by microorganisms in the same medium. researchgate.net This method effectively creates an emergent biosynthetic pathway that links a synthetic chemical reaction to a biological system. biorxiv.org

Another proposed method for vinylglycine synthesis involves a one-step conversion from glutamic acid. google.com This process is advantageous as it utilizes a readily available and high-volume amino acid precursor. google.com Unlike other synthetic routes that may involve complex steps or less accessible starting materials, this method presents a more direct and potentially efficient production strategy. google.com Traditional chemical syntheses, such as those starting from but-3-enenitrile or utilizing a Michael addition with phenyl vinyl sulfoxide (B87167) and diethyl acetaminomalonate, have also been developed, highlighting the various chemical strategies available to produce this compound. tandfonline.comrsc.org

The table below summarizes key engineered methods for vinylglycine production.

Table 1: Engineered Production Methods for Vinylglycine

Starting Material(s) Key Process/Catalyst Outcome/Product Reference(s)
5-allyloxy-2-amino-pent-3-enoate (APE) Ring-Closing Metathesis / Hoveyda-Grubbs Catalyst This compound biorxiv.org, researchgate.net
Glutamic acid One-step conversion This compound google.com
But-3-enenitrile Neber rearrangement of N-chloroimidate This compound rsc.org

Nutritional Competence in Auxotrophic Strains

This compound has demonstrated significant nutritional competence, serving as a viable nutrient for specific auxotrophic strains of bacteria, particularly Escherichia coli. nih.gov Auxotrophs are mutants that are unable to synthesize a particular essential compound and require it to be supplied in their growth medium. nih.gov Vinylglycine can act as a precursor to essential amino acids, thereby rescuing the growth of strains that are deficient in their biosynthesis. nih.gov

Research has confirmed that vinylglycine can sustain the growth of E. coli strains auxotrophic for methionine and isoleucine. nih.gov For instance, a methionine auxotroph with a deletion in the metA gene (ΔmetA), which cannot produce O-succinyl-homoserine (OSH), can utilize vinylglycine as a substitute for methionine. nih.gov In this context, the MetB enzyme (cystathionine synthase) uses vinylglycine as an electrophilic substrate. researchgate.netnih.gov

Similarly, an isoleucine auxotroph (e.g., ΔilvA ΔtdcB), which is unable to convert threonine to 2-oxobutanoate (B1229078), can use vinylglycine as a nutrient in place of isoleucine or 2-oxobutanoate. nih.gov The conversion of vinylglycine to 2-oxobutanoate is thought to be catalyzed by the enzyme tryptophan synthase, which is encoded by the trpB gene. researchgate.netnih.gov These findings establish vinylglycine as a versatile and reactive noncanonical metabolite for applications in synthetic biology. nih.gov The ability of vinylglycine to support these auxotrophs has been demonstrated using radial gradient plate assays, where vigorous growth rings of the auxotrophic strains are observed in the presence of vinylglycine. nih.govresearchgate.net

The table below details the nutritional role of vinylglycine in specific auxotrophic strains.

Table 2: Nutritional Competence of this compound in E. coli Auxotrophic Strains

Auxotrophic Strain (Gene Deletion) Required Nutrient Vinylglycine's Role Key Enzyme Involved (Gene) Reference(s)
Methionine Auxotroph (ΔmetA) Methionine Serves as a precursor for methionine biosynthesis by replacing O-succinyl-homoserine. Cystathionine synthase (metB) nih.gov, researchgate.net

Advanced Research Applications and Future Directions for Dl Vinylglycine Studies

Use in Structural-Activity Relationship Studies of Enzymes

The vinyl group of DL-vinylglycine is a key determinant of its biological activity, primarily as an inhibitor of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. uga.edu Structure-Activity Relationship (SAR) studies utilize vinylglycine and its derivatives to probe the active sites of these enzymes, providing insights into the structural requirements for binding and catalysis.

By systematically modifying the structure of vinylglycine and observing the corresponding changes in enzyme inhibition, researchers can map the steric and electronic constraints of an enzyme's active site. For instance, substitutions on the vinyl group or the α-carbon can dramatically alter inhibitory potency and specificity. nih.gov This approach has been instrumental in understanding the mechanism of enzymes like aspartate aminotransferase and alanine (B10760859) racemase. nih.gov The introduction of different functional groups allows for the exploration of how factors like hydrophobicity, steric bulk, and electronic properties at specific positions influence the interaction between the inhibitor and the enzyme. sciopen.com

These SAR studies are not limited to understanding inhibition. They also provide a rational basis for the design of more potent and selective enzyme inhibitors for therapeutic applications. mdpi.com For example, insights gained from vinylglycine-based SAR studies have informed the development of drugs that target specific PLP-dependent enzymes involved in disease pathways. uga.edu

Table 1: Examples of this compound Analogs in SAR Studies and Their Target Enzymes | Vinylglycine Analog | Target Enzyme | Key Finding from SAR Study | Reference | |---|---|---|---| | L-Vinylglycine | 1-aminocyclopropane-1-carboxylate (ACC) synthase | Acts as both a substrate and a mechanism-based inhibitor, highlighting the dual reactivity possible within the active site. ebi.ac.uknih.gov | | D-Vinylglycine | D-amino acid transaminase | Demonstrates stereospecific inhibition, indicating distinct binding orientations for D- and L-enantiomers. nih.gov | | (E)-2-aminopent-3-enoic acid | Various PLP-dependent enzymes | Substitution at the γ-carbon influences the spectrum of inhibited enzymes, showing the importance of the side chain in specificity. rsc.org | | Vigabatrin (structural analog) | GABA aminotransferase | The vinyl group is crucial for the irreversible inhibition mechanism, leading to increased neurotransmitter levels. uga.edu |

This compound in the Design of Novel Enzyme Probes

The reactive nature of the vinyl group makes this compound an excellent scaffold for the design of novel enzyme probes. These probes are valuable tools for identifying and characterizing enzyme activity in complex biological systems.

One major application is in the development of mechanism-based or suicide inhibitors, which form a covalent bond with the enzyme during the catalytic process. nih.gov This irreversible inactivation allows for the labeling and identification of target enzymes. For example, L-vinylglycine has been used to structurally characterize the inactivated state of 1-aminocyclopropane-1-carboxylate (ACC) synthase, revealing that an active site lysine (B10760008) forms a covalent bond with the γ-carbon of the inhibitor. nih.govresearchgate.net

Furthermore, vinylglycine can be incorporated into more complex molecular probes, such as those containing fluorescent reporters. nih.gov These probes are designed so that an enzymatic reaction with the vinylglycine moiety triggers a change in fluorescence, enabling the real-time monitoring of enzyme activity in living cells. semanticscholar.orgmdpi.com The design of such probes often involves attaching a fluorophore and a recognition group to the vinylglycine core. nih.gov Chlorovinylglycine has been used as a mechanism-based crosslinking probe for the epimerization domain of nonribosomal peptide synthetases (NRPSs), aiding in the study of these complex enzyme machineries. researchgate.net

Table 2: Types of Enzyme Probes Derived from this compound | Probe Type | Design Principle | Application Example | Reference | |---|---|---|---| | Mechanism-Based Label | Covalent modification of the enzyme active site upon catalytic processing of the vinyl group. | Labeling and structural studies of ACC synthase. nih.govebi.ac.uk | | Fluorescent Probe | Incorporation of a fluorophore that is activated or quenched upon enzymatic reaction. | Real-time imaging of enzyme activity in cellular environments. nih.govsemanticscholar.org | | Crosslinking Probe | Forms a covalent link between the enzyme and the probe to study protein domains. | Probing the epimerization domain of nonribosomal peptide synthetases with chlorovinylglycine. researchgate.net |

Development of this compound-Inspired Biocatalysts

The mechanistic principles learned from how enzymes process this compound are inspiring the development of novel biocatalysts. nih.govrsc.org By understanding the specific interactions that lead to vinylglycine's reactivity, researchers can engineer enzymes with new or enhanced catalytic functions. db-thueringen.de

Directed evolution and computational design are powerful strategies for creating these new biocatalysts. nih.gov For instance, an enzyme's active site can be mutated to better accommodate a vinylglycine-like substrate and catalyze a desired transformation that is not found in nature. This approach expands the toolbox of biocatalysts available for synthetic chemistry. rsc.org

The development of biocatalysts for the synthesis of noncanonical amino acids is a particularly active area of research. nih.gov Enzymes inspired by the reactivity of PLP-dependent enzymes with vinylglycine could be engineered to perform novel C-C bond formations or other complex transformations, leading to the efficient and stereoselective synthesis of valuable chiral building blocks. nih.gov The ultimate goal is to create a suite of "designer enzymes" that can be used for the sustainable production of pharmaceuticals and other fine chemicals. rsc.org

Theoretical and Computational Studies of this compound Reactivity

Theoretical and computational methods, particularly density functional theory (DFT), are providing unprecedented insight into the reactivity of this compound. rsc.org These studies complement experimental work by elucidating the detailed electronic mechanisms of enzyme inhibition and catalysis. researchgate.net

Computational models can be used to simulate the interaction of vinylglycine with an enzyme's active site, predicting the most likely reaction pathways and the structures of transition states and intermediates. researchgate.net For example, computational studies have been crucial in understanding the conformational dynamics of vinylglycine-derived dianionic dienolates, which is important for controlling stereoselectivity in synthetic applications. researchgate.net

These theoretical investigations have helped to rationalize experimental observations, such as the dual role of L-vinylglycine as both a substrate and an inactivator of ACC synthase. nih.govberkeley.edu By calculating the energy barriers for different potential reaction pathways, researchers can understand why one outcome is favored over another. rsc.org Furthermore, recent computational studies have explored the interaction of glycine (B1666218) and its derivatives with various nanomaterials, which could open up new avenues for the application of vinylglycine in bionanotechnology. rsc.org These computational approaches are essential for the rational design of new inhibitors, probes, and biocatalysts based on the vinylglycine scaffold. escholarship.org

Emerging Roles in Synthetic Bio-Organic Chemistry

This compound continues to be a valuable and versatile building block in synthetic bio-organic chemistry. uga.edu Its ability to serve as a chiral synthon has led to the total synthesis of numerous complex natural products and pharmaceutically active compounds. nih.govunl.edu

Its applications include the synthesis of:

Novel amino acids: The vinyl group can be chemically transformed into a variety of other functional groups, allowing for the creation of a diverse range of non-proteinogenic amino acids. rsc.orgresearchgate.net

Alkaloids and Azasugars: Vinylglycine serves as a key intermediate in the synthesis of these classes of biologically active compounds. uga.edunih.gov

Macrocyclic peptides: The incorporation of vinylglycine into peptides can introduce conformational constraints and provide handles for further chemical modification. scispace.com

Recent synthetic methods have focused on developing more efficient and stereocontrolled routes to vinylglycine and its derivatives. rsc.orgunl.edu These advancements, in turn, facilitate its broader use in the synthesis of complex molecular architectures. The unique reactivity of the vinyl group also allows for its participation in various coupling reactions, further expanding its synthetic utility. researchgate.net As synthetic methodologies continue to evolve, the role of this compound as a fundamental building block in bio-organic chemistry is expected to grow.

Q & A

Q. How can researchers address potential biases in in vivo studies of this compound’s pharmacological effects?

  • Methodological Answer : Implement blinding and randomization in animal studies. Use power analysis to determine sample sizes a priori. Disclose funding sources and conflicts of interest in publications. Replicate findings in independent cohorts or species .

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